molecular formula C5H11NO B141004 (S)-(+)-Tetrahydrofurfurylamine CAS No. 7175-81-7

(S)-(+)-Tetrahydrofurfurylamine

Cat. No. B141004
CAS RN: 7175-81-7
M. Wt: 101.15 g/mol
InChI Key: YNOGYQAEJGADFJ-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .


Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Enantiomer Separation

(S)-(+)-Tetrahydrofurfurylamine and its enantiomers have been studied for their separation properties. Musatov et al. (2007) explored the fractional crystallization of diastereoisomeric salts with natural L-tartaric acid for preparative scale separation. They achieved isolation of (R)-Tetrahydrofurfurylamine with high optical purity and yield, demonstrating its potential for applications in stereo-specific syntheses and enantioselective processes (Musatov et al., 2007).

2. Spectroscopic Studies

The molecule has been the subject of spectroscopic studies, particularly in the context of Schiff base formation. Przybylski et al. (2004) synthesized a Schiff base of gossypol with (R)-tetrahydrofurfurylamine and employed techniques like FT-IR, NMR, and semiempirical methods to study its structure. Their research provides insights into the behavior of this compound in various tautomeric forms, contributing to the understanding of its chemical properties and potential applications in organic chemistry and material science (Przybylski et al., 2004).

3. Chemical Kinetics and Reactions

In the field of chemical kinetics and reactions, the oxidation of tetrahydrofurfurylamine by silver(III) complex anions has been studied. Shi et al. (2008) conducted a kinetic study in an alkaline medium, identifying the oxidation product and proposing a mechanism involving electron transfer. This research provides valuable insights into the reactivity and potential applications of tetrahydrofurfurylamine in oxidation reactions and catalyst studies (Shi et al., 2008).

Safety And Hazards

This involves the study of the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves the potential future research directions and applications of the compound .

properties

IUPAC Name

[(2S)-oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOGYQAEJGADFJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348926
Record name (S)-(+)-Tetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Tetrahydrofurfurylamine

CAS RN

7175-81-7
Record name (S)-(+)-Tetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-Tetrahydrofurfurylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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